molecular formula C8H8FNO2 B2370005 4-Fluoro-3-methoxybenzaldehyde oxime CAS No. 886762-52-3

4-Fluoro-3-methoxybenzaldehyde oxime

Cat. No.: B2370005
CAS No.: 886762-52-3
M. Wt: 169.15 g/mol
InChI Key: OSHXITUOVSGYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with a fluoro and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methoxybenzonitrile.

    Reduction: Formation of 4-fluoro-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-Fluoro-3-methoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The fluoro and methoxy substituents on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzaldehyde: Lacks the oxime group but shares the fluoro and methoxy substitutions.

    4-Fluoro-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Fluoro-4-methoxybenzaldehyde: Positional isomer with the fluoro and methoxy groups swapped.

Uniqueness

4-Fluoro-3-methoxybenzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of fluoro and methoxy substituents further enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHXITUOVSGYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289711
Record name 4-Fluoro-3-methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-52-3
Record name 4-Fluoro-3-methoxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.